N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H15NO2S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antinociceptive Activity : Research on derivatives related to N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide has shown antinociceptive properties. Specifically, N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were synthesized and exhibited notable antinociceptive effects, indicating potential applications in pain management (Shipilovskikh et al., 2020).
Antimicrobial Activity : Compounds related to this compound have been investigated for their antimicrobial properties. A study synthesized novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and evaluated their in-vitro antibacterial activity, demonstrating effective action against pathogenic microorganisms (Idrees et al., 2019).
Synthetic Methodologies and Chemical Transformations
Dehydrogenative Annulation : The use of thiophen-2-carboxamides in the dehydrogenative annulation process has been explored, yielding multiply substituted benzo[c]thiophenes. This methodology highlights the role of related carboxamide compounds in facilitating efficient synthesis routes for complex heterocyclic structures, which are important in drug development and materials science (Fukuzumi et al., 2016).
Diuretic Activity : Another study focused on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, one of which demonstrated significant diuretic activity. This suggests the potential of benzofuran and thiophene derivatives in developing new therapeutic agents (Yar & Ansari, 2009).
Material Science and Fluorescence
- Solid-State Fluorescence : Certain benzo[c]thiophenes, synthesized through similar synthetic strategies, showed strong solid-state fluorescence. This property is significant for the development of new materials for optical applications, indicating the broader applicability of such compounds beyond biomedical research (Fukuzumi et al., 2016).
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiophene derivatives, another component of this molecule, have also been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It can be inferred from the known activities of benzofuran and thiophene derivatives that this compound likely interacts with its targets to modulate their function, leading to its observed biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran and thiophene derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Pharmacokinetics
Result of Action
Based on the known activities of benzofuran and thiophene derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular level .
Action Environment
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in significant ways, although the specific nature of these interactions can vary widely depending on the exact structure of the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran compounds have been found to have anti-tumor activity, suggesting that they can influence cell proliferation and survival .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-20(19-11-14-5-2-4-8-18(14)23-19)21-12-15-6-1-3-7-17(15)16-9-10-24-13-16/h1-11,13H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFHQHFULVBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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